4-PHENYL-3-[(2E)-3-PHENYLPROP-2-ENOYL]-1,2-DIHYDROQUINOLIN-2-ONE
Description
4-PHENYL-3-[(2E)-3-PHENYLPROP-2-ENOYL]-1,2-DIHYDROQUINOLIN-2-ONE is a heterocyclic compound featuring a dihydroquinolin-2-one core substituted with a phenyl group at position 4 and a (2E)-3-phenylprop-2-enoyl (cinnamoyl) group at position 3.
The synthesis and structural characterization of such compounds typically employ crystallographic tools like SHELXL for refinement and ORTEP-3 for visualization , ensuring precise determination of stereochemistry and molecular conformation.
Properties
IUPAC Name |
4-phenyl-3-[(E)-3-phenylprop-2-enoyl]-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO2/c26-21(16-15-17-9-3-1-4-10-17)23-22(18-11-5-2-6-12-18)19-13-7-8-14-20(19)25-24(23)27/h1-16H,(H,25,27)/b16-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJZROYEQZOSRD-FOCLMDBBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=C(C3=CC=CC=C3NC2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=C(C3=CC=CC=C3NC2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-3-[(2E)-3-phenylprop-2-enoyl]-1,2-dihydroquinolin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzophenone with cinnamaldehyde under basic conditions to form the intermediate product, which is then cyclized to yield the final compound. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like potassium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-3-[(2E)-3-phenylprop-2-enoyl]-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and quinoline rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted quinoline derivatives, which can have different chemical and biological properties.
Scientific Research Applications
4-Phenyl-3-[(2E)-3-phenylprop-2-enoyl]-1,2-dihydroquinolin-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-phenyl-3-[(2E)-3-phenylprop-2-enoyl]-1,2-dihydroquinolin-2-one involves its interaction with various molecular targets and pathways. It can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the quinoline core.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The dihydroquinolin-2-one core distinguishes the target compound from analogs with benzimidazole or oxazolidinone backbones. However, shared substituents, such as the cinnamoyl group, suggest overlapping mechanisms of action. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Activity and Selectivity
- Antiproliferative Activity: Benzimidazole derivatives (e.g., Compound 235) exhibit broad-spectrum antitumor activity, with GI50 values in the low micromolar range. The cinnamoyl group is implicated in enhancing cellular uptake or target binding . The target compound’s dihydroquinolinone core may offer improved metabolic stability compared to benzimidazoles, though this requires validation.
- Enzyme Inhibition : Compound 236’s potency as a DHFR inhibitor (IC50: 1.05 µM) highlights the role of the cinnamoyl group in enzyme active-site interactions. The target compound’s α,β-unsaturated ketone could similarly engage in hydrogen bonding or Michael addition reactions with catalytic residues .
- Pathway Modulation : Compound 239’s inhibition of the PI3K-AKT-mTOR pathway (GI50: 0.07–0.41 µmol/L) suggests that the target compound, with its planar aromatic system, may also interfere with kinase signaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
